2-Amino-5-nitrothiazole

Beschreibung

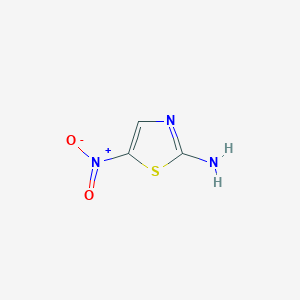

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHADVKEHAFNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020066 | |

| Record name | 2-Amino-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000743 [mmHg] | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Greenish-yellow to orange-yellow fluffy powder | |

CAS No. |

121-66-4 | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GR77A37Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

396 °F (decomposes) (NTP, 1992), 202 °C (decomposes) | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-nitrothiazole (CAS No: 121-66-4), a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] This document consolidates essential data on its chemical structure, physical characteristics, and spectral properties. Detailed experimental protocols for its synthesis are provided, alongside visualizations of its synthetic pathway and its application in the development of bioactive compounds. The information is presented to support research, development, and quality control activities involving this compound.

Core Physicochemical Properties

2-Amino-5-nitrothiazole is a synthetic heterocyclic compound characterized by the presence of an amino group and a nitro group on a thiazole (B1198619) ring.[3] It typically appears as a greenish-yellow to orange-yellow or brown crystalline powder with a slightly bitter taste.[3][4][5][6] This compound is stable under normal conditions but is incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[1][3] It may also be sensitive to light.[1][3][7]

Table 1: General and Physical Properties of 2-Amino-5-nitrothiazole

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃N₃O₂S | [4][6] |

| Molecular Weight | 145.14 g/mol | [4][6][8] |

| Appearance | Greenish-yellow to orange-yellow or brown powder | [1][3][4][5] |

| Melting Point | 195-204 °C (decomposes) | [5][7][8][9] |

| Boiling Point | 345.1 ± 15.0 °C at 760 mmHg | [7][8] |

| Density | 1.682 g/cm³ | [7] |

| pKa | 1.26 ± 0.10 (Predicted) | [7] |

| LogP | 0.8 / 1.73790 | [4][7] |

| Vapor Pressure | 0.000743 mmHg | [4] |

Solubility Profile

The solubility of 2-Amino-5-nitrothiazole is a critical factor in its handling, formulation, and biological applications. It is sparingly soluble in water but shows better solubility in certain organic solvents and dilute acids.[3][6]

Table 2: Solubility Data for 2-Amino-5-nitrothiazole

| Solvent | Solubility | Temperature | Source(s) |

| Water | < 0.1 g/100 mL | 20 °C | [1] |

| Very sparingly soluble | [4][6] | ||

| 95% Ethanol | 1 g / 150 g | 20 °C | [6][7] |

| Diethyl Ether | 1 g / 250 g | 20 °C | [6] |

| Chloroform | Insoluble | [6] | |

| Dilute Mineral Acids | Soluble | [6] | |

| Dimethylformamide | Soluble | [3] |

Spectral Data

Spectral analysis is fundamental for the identification and characterization of 2-Amino-5-nitrothiazole.

Table 3: Key Spectral Data for 2-Amino-5-nitrothiazole

| Technique | Key Peaks / Maxima | Solvent/Medium | Source(s) |

| UV-Vis | λmax: 386 nm (ε = 0.540) | 0.0005% in Water | [4][6] |

| λmin: 295 nm | 0.0005% in Water | [4][6] | |

| ¹H NMR | Spectrum available | DMSO-d6 | [10] |

| ¹³C NMR | Spectrum available | DMSO-d6 | [11] |

| IR | Spectrum available | KBr disc / nujol mull | [4][10][12] |

| Mass Spec (GC-MS) | m/z Top Peak: 145 | [4] |

Experimental Protocols

Synthesis of 2-Amino-5-nitrothiazole

Several methods for the synthesis of 2-Amino-5-nitrothiazole have been reported. Early production involved the nitration of 2-acetylaminothiazole followed by hydrolysis.[1] However, this process can be hazardous due to the potential for runaway exothermic reactions.[3] A newer, safer process avoids these dangerous nitration and rearrangement steps.[13][14]

Protocol: Synthesis via Halogenation of N,N-dimethyl-2-nitroetheneamine [13][14][15]

This process involves three main steps:

-

Halogenation of an N,N-dialkyl-2-nitro-etheneamine.

-

Reaction with thiourea.

-

Treatment with water to yield the final product.

Step-by-step Methodology:

-

Bromination: Cool a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid to 17°C.[15]

-

Add 4.8 g of bromine at a rate that maintains the reaction temperature below 25°C. An orange solid will form during this step.[15]

-

After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction mixture will exotherm to approximately 32°C, and a yellow solid will form.[15]

-

Stir the mixture for 1 hour, then dilute it with 25 ml of water.[15]

-

Simultaneously add this mixture and an approximately equal volume of 29% ammonium (B1175870) hydroxide (B78521) to 25 ml of acetic acid. Maintain the pH between 4 and 5 and the temperature below 30°C.[15]

-

Once the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.[15]

-

Filter the product, wash it with water, and dry it to obtain 2-amino-5-nitrothiazole.[15] The reported yield for this method is 62%.[15]

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships involving 2-Amino-5-nitrothiazole.

Caption: Synthetic pathway for 2-Amino-5-nitrothiazole.

Application in Drug Development

2-Amino-5-nitrothiazole is a crucial building block for synthesizing derivatives with significant biological activity. For example, it is a precursor to Nitazoxanide (B1678950), an antibacterial and antiparasitic drug.[16] It has also been used to develop semicarbazone derivatives that act as dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), which are targets in neurodegenerative diseases.[17]

Caption: Workflow for developing bioactive semicarbazones.

Biological and Chemical Relationships

The structure of 2-Amino-5-nitrothiazole directly influences its properties and applications. The nitro group acts as an electron-withdrawing group, which is significant for its biological activity, including its role as a hypoxic cell radiosensitizer.[4][18] The amino group provides a reactive site for further chemical modifications to create a diverse range of derivatives.

Caption: Structure-property-application relationships.

Safety and Handling

When heated to decomposition, 2-Amino-5-nitrothiazole emits very toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[4] It is considered probably combustible.[3] There is limited evidence for its carcinogenicity in experimental animals, and no evaluation of its carcinogenicity to humans could be made due to a lack of epidemiological data.[19] Appropriate personal protective equipment should be used when handling this chemical to avoid skin and eye contact.[3][9]

Conclusion

This guide consolidates the essential physicochemical data for 2-Amino-5-nitrothiazole, providing a valuable resource for professionals in research and drug development. The tabulated properties, detailed synthetic protocols, and illustrative diagrams offer a multi-faceted understanding of this important chemical intermediate, facilitating its effective and safe use in scientific and industrial applications.

References

- 1. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-nitrothiazole [clentchem.com]

- 6. 2-Amino-5-nitrothiazole [drugfuture.com]

- 7. lookchem.com [lookchem.com]

- 8. Wholesale 2-Amino-5-nitrothiazole CAS:121-66-4 Price, Supplier&Manufacturer&Factory [qinmuchem.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. 2-Amino-5-nitrothiazole(121-66-4) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Amino-5-nitrothiazole(121-66-4) IR Spectrum [chemicalbook.com]

- 13. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 14. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

- 16. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CTT Journal [cttjournal.com]

- 19. 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983) [inchem.org]

Spectroscopic Analysis of 2-Amino-5-nitrothiazole: A Technical NMR Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-Amino-5-nitrothiazole (C₃H₃N₃O₂S), a key intermediate in the synthesis of various pharmaceutical agents. This document details the expected ¹H and ¹³C NMR spectral data, outlines a standardized experimental protocol for data acquisition, and presents this information in a clear, accessible format to support research and development activities.

Introduction

2-Amino-5-nitrothiazole is a critical building block in medicinal chemistry, notably utilized in the development of antimicrobial and antiprotozoal drugs. A thorough understanding of its structural and electronic properties is paramount for its effective use in drug design and synthesis. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide focuses on the practical application of ¹H and ¹³C NMR for the routine characterization of 2-Amino-5-nitrothiazole.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for 2-Amino-5-nitrothiazole. These predictions are based on analysis of the molecular structure and available data for analogous compounds. The data is presented for spectra acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.8 | Singlet | 1H | Thiazole C4-H |

| ~8.5 | Broad Singlet | 2H | -NH₂ |

Note: The chemical shift of the amino (-NH₂) protons is highly dependent on solvent, concentration, and temperature, and may appear as a broad singlet.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C2 (C-NH₂) |

| ~148 | C4 (CH) |

| ~140 | C5 (C-NO₂) |

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 2-Amino-5-nitrothiazole.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Amino-5-nitrothiazole.

-

Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1.0 seconds.

-

Acquisition Time: Approximately 4 seconds.

-

Spectral Width: 0 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.

-

Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-Amino-5-nitrothiazole.

Solubility Profile of 2-Amino-5-nitrothiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrothiazole is a key heterocyclic building block with significant applications in the pharmaceutical and dye industries. It serves as a crucial intermediate in the synthesis of various therapeutic agents, including antiprotozoal and antimicrobial drugs, as well as in the manufacturing of disperse azo dyes.[1] The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of 2-amino-5-nitrothiazole in different organic solvents, detailed experimental protocols for solubility determination, and a visualization of its synthesis pathway.

Quantitative Solubility Data

The solubility of 2-Amino-5-nitrothiazole varies across different organic solvents, primarily influenced by the polarity of the solvent and the potential for hydrogen bonding. The following table summarizes the available quantitative solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Reference |

| 95% Ethanol | 20 | ~0.67 | [2][3] |

| Diethyl Ether | 20 | 0.4 | [2][3] |

| Chloroform | Not Specified | Insoluble | [2][3] |

| Water | Not Specified | Slightly soluble | [2] |

| Dimethylformamide (DMF) | Not Specified | Soluble | [4] |

| Dilute Mineral Acids | Not Specified | Soluble | [3] |

Note: The data for 95% Ethanol and Diethyl Ether were converted from the reported "1g/150g" and "1g/250g" respectively.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. Below are detailed methodologies for two common experimental techniques for determining the solubility of a solid compound like 2-Amino-5-nitrothiazole in an organic solvent.

Isothermal Shake-Flask Gravimetric Method

This method is a reliable and widely used technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of 2-Amino-5-nitrothiazole in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

2-Amino-5-nitrothiazole (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Isothermal shaker (or shaking water bath) with temperature control (± 0.1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of 2-Amino-5-nitrothiazole to a series of vials containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Weigh the vial containing the filtered solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C under vacuum).

-

Mass Determination: Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it again. The difference in weight before and after drying gives the mass of the dissolved 2-Amino-5-nitrothiazole.

-

Calculation: The solubility (S) in g/100g of solvent can be calculated using the following formula:

S = (mass of dissolved solute / mass of solvent) * 100

where the mass of the solvent is the initial mass of the solvent used.

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis range. 2-Amino-5-nitrothiazole, with its nitro and amino groups on the thiazole (B1198619) ring, exhibits UV absorbance, making this a viable method.

Objective: To determine the solubility of 2-Amino-5-nitrothiazole in a specific organic solvent by measuring its concentration in a saturated solution using UV/Vis spectroscopy.

Materials and Equipment:

-

2-Amino-5-nitrothiazole (analytical grade)

-

Selected organic solvent (spectroscopic grade)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.1 mg)

-

Isothermal shaker

-

Centrifuge and syringe filters

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 2-Amino-5-nitrothiazole of a known concentration in the chosen solvent.

-

Perform a series of dilutions to prepare at least five standard solutions of different known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2-Amino-5-nitrothiazole in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution: Follow steps 1-3 of the Isothermal Shake-Flask Gravimetric Method to prepare a saturated solution of 2-Amino-5-nitrothiazole at a specific temperature.

-

Sample Preparation for Measurement:

-

Withdraw an aliquot of the supernatant and filter it.

-

Carefully dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mol/L).

-

Synthesis Workflow of 2-Amino-5-nitrothiazole

The synthesis of 2-Amino-5-nitrothiazole can be achieved through various routes. One common method involves the nitration of 2-aminothiazole. The following diagram illustrates a typical experimental workflow for this synthesis.

Caption: Synthesis workflow for 2-Amino-5-nitrothiazole via nitration.

Conclusion

This technical guide provides essential information on the solubility of 2-Amino-5-nitrothiazole in various organic solvents, which is fundamental for its handling and application in research and industrial settings. The detailed experimental protocols offer a practical framework for researchers to conduct their own solubility studies. Furthermore, the visualized synthesis workflow provides a clear understanding of the key steps involved in its preparation. This compilation of data and methodologies aims to support professionals in drug development and chemical synthesis in their work with this important heterocyclic compound.

References

The Multifaceted Biological Activities of 2-Amino-5-nitrothiazole and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 2-amino-5-nitrothiazole has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antiparasitic, and anticancer effects. This technical guide provides an in-depth overview of the biological activities of 2-amino-5-nitrothiazole and its analogs, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Antimicrobial and Antiparasitic Activity: Targeting Microbial Metabolism

Derivatives of 2-amino-5-nitrothiazole are notable for their efficacy against a range of anaerobic bacteria and protozoan parasites. The parent compound is a key intermediate in the synthesis of nitazoxanide (B1678950), a broad-spectrum antiparasitic and antiviral drug.[1] The mechanism of action for many of these analogs is linked to the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in the energy metabolism of anaerobic organisms.[2]

A study by Ballard et al. (2010) explored a library of 39 head group analogs of nitazoxanide, evaluating their ability to suppress the growth of Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile.[2][3] Their findings demonstrated that modifications to the head group can yield compounds with improved activity over the original 2-amino-5-nitrothiazole counterparts.[3] Some analogs displayed better activity than the parent drug, nitazoxanide, against microorganisms that utilize PFOR.[2]

The mode of action of these nitrothiazole derivatives is distinct from many other nitro-containing drugs, as the 5-nitro group is not metabolically reduced.[2] Instead, the NTZ anion is thought to abstract a proton from the thiamine (B1217682) pyrophosphate (TPP) cofactor of the PFOR enzyme, thereby inhibiting its function.[2] This unique mechanism may contribute to the low observed clinical resistance to nitazoxanide.[2]

Quantitative Antimicrobial and Antiparasitic Data

The following table summarizes the in vitro activity of selected 2-amino-5-nitrothiazole derivatives against various pathogens.

| Compound/Analog | Target Organism | Activity Metric | Value | Reference |

| Nitazoxanide Analogs | ||||

| Analog 9c | H. pylori | MIC | 0.25 µg/mL | [2] |

| Analog 9d | H. pylori | MIC | 0.25 µg/mL | [2] |

| Analog 9e | H. pylori | MIC | 0.25 µg/mL | [2] |

| Nitazoxanide (NTZ) | H. pylori | MIC | 0.5 µg/mL | [2] |

| 2-Acylamino-5-nitro-1,3-thiazoles | ||||

| Compound 13 (methylcarbamate derivative) | Giardia intestinalis | IC50 | 10 nM | [4] |

| Compound 14 (ethyloxamate derivative) | Trichomonas vaginalis | IC50 | Not specified, but 6.5-fold more potent than nitazoxanide | [4] |

| Ureic derivatives 2, 3, 5 | Leishmania amazonensis | IC50 | Moderately active | [4] |

| N-substituted 5-nitro-2-aminothiazoles | ||||

| Compound 6 | Trypanosoma cruzi amastigotes | IC50 | <4.0 µM (nM concentrations) | [5] |

| Various derivatives | Trypanosoma brucei rhodesiense BSF | IC50 | Moderately active (0.5 - 6.0 µM) | [5] |

| Various derivatives | Leishmania donovani axenic amastigotes | IC50 | Moderately active (1.0 - 6.0 µM) | [5] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay for Bacteria:

The MIC values for antibacterial agents are typically determined using the broth microdilution method. A standardized suspension of the target bacterium is added to wells of a microtiter plate containing serial dilutions of the test compound. The plates are incubated under appropriate conditions (e.g., temperature, atmosphere) for a specified period (e.g., 24-48 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antiparasitic Activity Assay (IC50 Determination):

The half-maximal inhibitory concentration (IC50) against protozoan parasites is determined by exposing a culture of the parasites to a range of concentrations of the test compound. After a defined incubation period, the viability of the parasites is assessed using various methods, such as metabolic assays (e.g., MTT assay) or direct counting. The IC50 value is the concentration of the compound that reduces the parasite viability by 50% compared to an untreated control.

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

The 2-aminothiazole (B372263) scaffold is also a prominent feature in the design of anticancer agents.[6][7] Derivatives have shown potent cytotoxic effects against a wide range of human cancer cell lines.[6] The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[6]

One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis.[6] Certain 2-aminothiazole derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to apoptosis.[6]

A study on new thiazole (B1198619) derivatives demonstrated their potential against the MDA-MB-231 breast cancer cell line.[8] While some compounds showed inhibitory effects on cancer cell migration without significant cytotoxicity at lower concentrations, one derivative, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, exhibited a statistically significant cytotoxic effect at a concentration of 100 μM/L after 72 hours of incubation.[8]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | IC50 | 1.6 ± 0.8 µM | [7] |

| Compound 21 (2-amino-thiazole-5-carboxylic acid phenylamide derivative) | K563 (Leukemia) | IC50 | 16.3 µM | [7] |

| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 (Breast Cancer) | Cytotoxicity | Significant at 100 µM/L | [8] |

Experimental Protocols

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compound. After a specific incubation period, MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.

Cell Migration (Scratch) Assay:

This assay is used to assess the effect of a compound on cell migration. A confluent monolayer of cancer cells is created in a culture dish. A "scratch" or gap is made in the monolayer with a pipette tip. The cells are then treated with the test compound. The ability of the cells to migrate and close the gap over time is monitored and quantified by microscopy.

Enzyme Inhibition: A Broader Therapeutic Scope

Beyond their direct cytotoxic effects, 2-amino-5-nitrothiazole derivatives have been investigated as inhibitors of various enzymes. A series of 2-amino-5-nitrothiazole derived semicarbazones were designed and synthesized as potential dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases.[9] Several of these compounds showed preferential inhibition towards MAO-B, with one emerging as a potent and reversible inhibitor.[9]

Visualizing the Mechanisms and Workflows

To better understand the complex biological processes influenced by 2-amino-5-nitrothiazole and its analogs, the following diagrams illustrate key signaling pathways and experimental workflows.

References

- 1. nbinno.com [nbinno.com]

- 2. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-acylamino-5-nitro-1,3-thiazoles: preparation and in vitro bioevaluation against four neglected protozoan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CTT Journal [cttjournal.com]

- 9. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-nitrothiazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Amino-5-nitrothiazole, a critical heterocyclic intermediate in the pharmaceutical and chemical industries. Historically significant for its role in veterinary medicine, its prominence has surged as a key building block for the broad-spectrum antiparasitic and antiviral drug, Nitazoxanide. This document details its discovery, evolution of synthesis methodologies from hazardous early processes to safer, more efficient modern routes, and its physicochemical properties. Detailed experimental protocols for key synthesis methods are provided, alongside a summary of its biological significance, primarily focusing on the mechanism of its derivatives in inhibiting the Pyruvate: Ferredoxin/Flavodoxin Oxidoreductase (PFOR) enzyme system in anaerobic pathogens.

History and Discovery

2-Amino-5-nitrothiazole (CAS 121-66-4) first gained prominence in the mid-20th century as a veterinary antiprotozoal agent, effectively used since 1950 for treating infections like histomoniasis in turkeys and trichomoniasis in pigeons.[1][2] Its applications later expanded into the chemical industry as an intermediate in the synthesis of disperse azo dyes.[3]

The initial synthesis routes were fraught with danger, typically involving the direct nitration of 2-aminothiazole (B372263). This process required treating 2-aminothiazole with a mixture of nitric and sulfuric acids to form a 2-nitramino-thiazole intermediate, which would then undergo a hazardous thermal rearrangement to yield 2-amino-5-nitrothiazole.[4][5] These nitration and rearrangement steps were often exothermic and posed a significant risk of explosion, particularly at a commercial scale.[4] This led to the development of safer, alternative synthetic pathways to avoid these hazardous procedures.

Physicochemical Properties

2-Amino-5-nitrothiazole is a greenish-yellow to orange-yellow crystalline powder with a slightly bitter taste.[1][2] It is sparingly soluble in water but shows better solubility in polar organic solvents and dilute mineral acids.[2][6]

Table 1: Physical and Chemical Properties of 2-Amino-5-nitrothiazole

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃N₃O₂S | |

| Molecular Weight | 145.14 g/mol | |

| Appearance | Greenish-yellow to orange-yellow powder | [1][7] |

| Melting Point | 195-202 °C (decomposes) | [6][7][8] |

| CAS Number | 121-66-4 | |

| Purity (Typical) | 97-99% | [6][8] |

| Solubility in 95% Ethanol | 1 g / 150 g at 20 °C | [6] |

| Solubility in Diethyl Ether | 1 g / 250 g at 20 °C | [6] |

| UV max (in water) | 386 nm | [1][2] |

Synthesis Methodologies

The synthesis of 2-Amino-5-nitrothiazole has evolved significantly, moving from dangerous, low-yield methods to safer and more efficient processes.

Traditional Method: Nitration of 2-Aminothiazole

This early method involves the direct nitration of 2-aminothiazole using a mixture of concentrated sulfuric and nitric acids. The reaction proceeds through a nitramine intermediate, which rearranges upon heating.[4] This process is hazardous due to the potential for runaway exothermic reactions.[4]

Modern Method: From N,N-dialkyl-2-nitroetheneamine

A safer and more controlled process was developed to avoid the hazardous nitration and rearrangement steps of the traditional method.[4] This process involves the halogenation of an N,N-dialkyl-2-nitroetheneamine, followed by reaction with thiourea (B124793) and subsequent hydrolysis.[4][9][10]

Table 2: Comparison of Synthesis Yields

| Synthesis Route | Starting Materials | Reported Yield | Reference(s) |

| Nitration of 2-Aminothiazole | 2-Aminothiazole, H₂SO₄, HNO₃ | 59% | [5] |

| From N,N-dimethyl-2-nitroetheneamine | N,N-dimethyl-2-nitroetheneamine, Bromine, Thiourea | 62% | [10] |

| From N,N-dimethyl-2-nitroetheneamine (intermediate salt) | N,N-dimethyl-2-nitroetheneamine, Bromine, Thiourea | 82.8% (from intermediate salt) | [4][9] |

Experimental Protocols

Synthesis via Nitration of 2-Aminothiazole

Materials:

-

2-Aminothiazole (20g, 0.2 mol)

-

Concentrated Sulfuric Acid (30 mL)

-

Nitric Acid (40%, 10 mL)

-

1M Sodium Hydroxide (B78521) (NaOH) solution

-

Petroleum Ether

-

Ethyl Acetate (B1210297)

-

Ice bath

Procedure:

-

In a 250 mL flask, add 20g of 2-aminothiazole.

-

Place the flask in an ice bath to cool.

-

Slowly add 30 mL of concentrated sulfuric acid, followed by the dropwise addition of 10 mL of 40% nitric acid, keeping the temperature controlled.[5]

-

Stir the reaction mixture at 15°C overnight.[5]

-

Pour the reaction mixture onto ice.

-

Adjust the pH to 8 using a 1M NaOH solution. A precipitate will form.[5]

-

Filter the precipitate and wash thoroughly with water.

-

Purify the crude product by column chromatography using a mobile phase of petroleum ether:ethyl acetate (5:1) to obtain pure 2-amino-5-nitrothiazole.[5] The reported yield for this specific protocol is 17.1g (59%).[5]

Synthesis from N,N-dimethyl-2-nitroetheneamine

Materials:

-

N,N-dimethyl-2-nitroetheneamine (3.5 g)

-

Acetic Acid (25 mL)

-

Bromine (4.8 g)

-

Thiourea (3.0 g)

-

29% Ammonium (B1175870) Hydroxide

-

Water

-

Ice bath

Procedure:

-

Cool a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 mL of acetic acid to 17°C.[10]

-

Add 4.8 g of bromine at a rate that maintains the reaction temperature below 25°C. An orange solid will form.[10]

-

After the addition is complete, stir the resulting slurry for 10 minutes.[10]

-

Add 3.0 g of thiourea. The reaction will exotherm to approximately 32°C, and a yellow solid will form.[10]

-

Stir the mixture for 1 hour, then dilute with 25 mL of water.[10]

-

Simultaneously add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 mL of acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.[10]

-

Once the addition is complete, adjust the final pH to 7 with 29% ammonium hydroxide.[10]

-

Filter the product, wash with water, and dry to yield 2-amino-5-nitrothiazole.[10] The reported yield is 2.7 g (62%).[10]

Visualized Workflows and Mechanisms

Synthesis Workflow from N,N-dimethyl-2-nitroetheneamine

Caption: Safer synthesis route for 2-Amino-5-nitrothiazole.

Mechanism of Action of 2-Amino-5-nitrothiazole Derivatives

2-Amino-5-nitrothiazole is a crucial precursor for Nitazoxanide (NTZ). The therapeutic effect of NTZ and its active metabolite, tizoxanide, is primarily due to the inhibition of the Pyruvate: Ferredoxin/Flavodoxin Oxidoreductase (PFOR) enzyme cycle. This enzyme is essential for anaerobic energy metabolism in various protozoa, helminths, and anaerobic bacteria.[11][12][13] By disrupting this pathway, NTZ effectively depletes the pathogen's energy supply, leading to cell death.[11] The PFOR enzyme is absent in mammals, making it an excellent selective drug target.[13]

Caption: Inhibition of the PFOR enzyme cycle by Nitazoxanide.

Conclusion

2-Amino-5-nitrothiazole has transitioned from a standalone veterinary drug to a cornerstone intermediate in modern medicinal chemistry. Its history highlights the chemical industry's progression towards safer and more efficient manufacturing processes. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further innovation based on this versatile molecular scaffold. Its role in the synthesis of Nitazoxanide underscores the continued importance of established chemical entities in addressing contemporary global health challenges.

References

- 1. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-nitrothiazole [drugfuture.com]

- 3. US2659719A - 2-amino-5-nitrothiazole azo dye compounds - Google Patents [patents.google.com]

- 4. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 5. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]

- 6. 2-氨基-5-硝基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]

- 8. labproinc.com [labproinc.com]

- 9. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 12. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 2-Amino-5-nitrothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Amino-5-nitrothiazole. The information herein is curated for professionals in research and development, offering detailed experimental methodologies and data interpretation to support safety assessments and formulation development.

Core Concepts in Thermal Stability

2-Amino-5-nitrothiazole is a yellow crystalline solid with established applications as an intermediate in the synthesis of azo dyes and as a veterinary antiprotozoal agent.[1][2] While chemically stable under standard conditions, its thermal behavior is a critical parameter for safe handling, storage, and processing, particularly in pharmaceutical and chemical manufacturing where it may be subjected to elevated temperatures. The molecule's structure, featuring both an amino and a nitro group on a thiazole (B1198619) ring, suggests a potential for exothermic decomposition upon heating. When heated to decomposition, it is known to emit highly toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[3]

General chemical stability information indicates that 2-Amino-5-nitrothiazole is incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides, and may be sensitive to light.[3][4] Its melting point is consistently reported with decomposition, with values typically in the range of 195-200 °C.[5]

Quantitative Thermal Analysis Data

While direct, in-depth studies on the thermal decomposition kinetics of pure 2-Amino-5-nitrothiazole are not extensively available in the reviewed literature, thermal analyses of its derivatives provide critical insights into its stability. The following table summarizes thermal data for a chromophore derived from 2-Amino-5-nitrothiazole, which serves as a valuable proxy for understanding the thermal behavior of the parent compound.

| Compound | Analysis Type | Key Parameters | Value | Reference |

| Chromophore from 2-Amino-5-nitrothiazole | TGA | Onset of Decomposition (5% mass loss) | 198 °C | [3] |

| Azo Dye from 2-Amino-5-nitrothiazole | DSC | Melting Point | Two polymorphs with close melting points | [4] |

Note: The data presented is for derivatives and should be considered indicative of the thermal stability of 2-Amino-5-nitrothiazole.

Experimental Protocols for Thermal Analysis

The following methodologies are based on established protocols for the thermal analysis of compounds derived from 2-Amino-5-nitrothiazole and are directly applicable for assessing the thermal stability of the parent compound.[4]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any exothermic or endothermic transitions, such as decomposition.

Methodology:

-

Sample Preparation: A sample of 0.5–1.5 mg is accurately weighed into a 40 µL aluminum pan with a perforated lid.[4]

-

Reference: An identical empty sample pan is used as a reference.[4]

-

Atmosphere: The analysis is conducted under a flowing argon atmosphere with a flow rate of 35 mL min⁻¹.[4]

-

Heating Program:

-

Data Analysis: The resulting thermogram is analyzed to identify the temperatures and enthalpies of any observed thermal events.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

-

Instrument: A Rheometric Scientific TG1000 thermobalance or equivalent.[4]

-

Sample Preparation: The sample is placed in an open platinum crucible.[4]

-

Atmosphere: The analysis is performed under a flowing argon atmosphere at a rate of 28 mL min⁻¹.[4]

-

Heating Program: The sample is heated from 30 °C to 400 °C at a constant heating rate of 10 °C min⁻¹.[4]

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rates.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for conducting a comprehensive thermal analysis of 2-Amino-5-nitrothiazole and a conceptual representation of its potential decomposition pathway.

Caption: Workflow for the thermal analysis of 2-Amino-5-nitrothiazole.

Caption: Conceptual thermal decomposition pathway for 2-Amino-5-nitrothiazole.

References

2-Amino-5-nitrothiazole: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrothiazole (ANT) is a pivotal heterocyclic building block in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. Its unique electronic and structural features, characterized by the electron-withdrawing nitro group and the reactive amino group on the thiazole (B1198619) ring, have made it a "privileged scaffold" in drug discovery. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of ANT and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

Synthesis of 2-Amino-5-nitrothiazole and Its Derivatives

The chemical versatility of the 2-amino-5-nitrothiazole core allows for a variety of synthetic modifications, primarily through reactions involving the amino group. Acylation and condensation reactions are the most common strategies to introduce diverse functionalities and generate libraries of bioactive compounds.

General Synthesis of 2-Amino-5-nitrothiazole

A common and efficient method for the synthesis of 2-amino-5-nitrothiazole avoids hazardous nitration and rearrangement procedures. This process involves the halogenation of an N,N-dialkyl-2-nitro-etheneamine, followed by reaction with thiourea (B124793) and subsequent hydrolysis.[1][2]

Synthesis of Nitazoxanide (B1678950): A Case Study

Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug, is a prominent example of a therapeutic agent derived from 2-amino-5-nitrothiazole. Its synthesis involves the acylation of 2-amino-5-nitrothiazole with o-acetylsalicyloyl chloride.[3]

Medicinal Chemistry Applications and Biological Activities

Derivatives of 2-amino-5-nitrothiazole have demonstrated a remarkable range of biological activities, including antiparasitic, antibacterial, antitubercular, antiviral, and anticancer properties.

Antiparasitic and Antimicrobial Activity

The most well-established therapeutic application of this scaffold is in the treatment of parasitic and microbial infections. Nitazoxanide is a prime example, exhibiting broad-spectrum activity against various protozoa and anaerobic bacteria.[4] The mechanism of action for its antiparasitic and antibacterial effects is primarily through the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in these organisms.[5][6]

Quantitative Data Summary

The following tables summarize the biological activity of selected 2-amino-5-nitrothiazole derivatives from various studies.

Table 1: Antimicrobial and Antiparasitic Activity

| Compound | Target Organism | Assay | Activity (µM) | Reference |

| Nitazoxanide Analogue 3a | Helicobacter pylori | MIC | 2.5 | [7] |

| Nitazoxanide Analogue 3a | Campylobacter jejuni | MIC | 1.1 | [7] |

| Nitazoxanide Analogue 3c | Clostridium difficile | MIC | 4.3 | [7] |

| Nitazoxanide Analogue 9c | Helicobacter pylori | MIC | 0.5 | [7] |

| Nitazoxanide Analogue 9e | Campylobacter jejuni | MIC | 0.4 | [7] |

| Mannich Base Derivative 9 | Mycobacterium tuberculosis | MIC | <0.244 | [8] |

| Mannich Base Derivative 10 | Mycobacterium tuberculosis | MIC | <0.244 | [8] |

Table 2: Enzyme Inhibition and Cytotoxicity

| Compound | Target Enzyme/Cell Line | Assay | Activity (IC50/Ki in µM) | Reference |

| Semicarbazone 4 | MAO-B | IC50 | 0.212 | [9] |

| Semicarbazone 21 | AChE | IC50 | 0.264 | [9] |

| Semicarbazone 17 | BuChE | IC50 | 0.024 | [9] |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | Ki | 0.008 | [10] |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | Ki | 0.124 | [10] |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | Ki | 0.129 | [10] |

| 2-amino-4-(4-bromophenyl)thiazole | BuChE | Ki | 0.083 | [10] |

Detailed Experimental Protocols

Synthesis of 1-(5-nitrothiazol-2-yl)urea

-

Dissolve 2-Amino-5-nitrothiazole (0.030 mol) in glacial acetic acid (30 ml) with continuous stirring.

-

To this solution, add a warm solution of sodium cyanate (B1221674) (0.031 mol) in water (60 ml) with vigorous stirring.

-

Stir the mixture for 5 hours and then let it stand overnight.

-

Collect the resulting solid by filtration, wash with ice-cold water to remove excess acetic acid, and dry.

-

Recrystallize the crude product from 95% ethanol (B145695) to obtain 1-(5-nitrothiazol-2-yl)urea. [9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum and add it to each well of the microtiter plate.

-

Include positive (inoculum without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [11] dot

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value. [12][13][14][15][16]

PFOR Enzyme Inhibition Assay

-

The activity of PFOR is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as benzyl (B1604629) viologen or methyl viologen, in the presence of pyruvate.

-

The reaction mixture typically contains buffer, coenzyme A, thiamine (B1217682) pyrophosphate, the electron acceptor, and the enzyme.

-

The reaction is initiated by the addition of pyruvate.

-

The decrease in absorbance at a specific wavelength, corresponding to the reduction of the electron acceptor, is monitored over time.

-

To determine the inhibitory activity of a compound, the assay is performed in the presence of various concentrations of the inhibitor.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration. [17]

Conclusion

The 2-amino-5-nitrothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in the development of new therapeutic agents. This guide has provided a comprehensive overview of the current state of knowledge, from synthesis and biological evaluation to the elucidation of underlying mechanisms of action. The presented data and protocols serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this remarkable chemical entity.

References

- 1. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 2. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 3. CN101602744B - A kind of preparation method of nitazoxanide - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. What are PFOR inhibitors and how do they work? [synapse.patsnap.com]

- 6. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 7. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

Toxicological Profile of 2-Amino-5-nitrothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrothiazole (CAS No. 121-66-4) is a synthetic heterocyclic organic compound characterized by a thiazole (B1198619) ring substituted with an amino group at the 2-position and a nitro group at the 5-position. It presents as a yellow to light brown crystalline solid.[1] Historically, it has been utilized as a veterinary antiprotozoal agent, particularly for treating histomoniasis in turkeys and trichomoniasis in pigeons.[2] Furthermore, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the broad-spectrum antiparasitic drug nitazoxanide (B1678950), as well as in the manufacturing of disperse azo dyes.[1][3] Given its use in veterinary medicine and as a chemical intermediate, understanding its toxicological profile is essential for assessing potential risks to human health and the environment.

This technical guide provides a comprehensive overview of the toxicological data available for 2-Amino-5-nitrothiazole, with a focus on its acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-nitrothiazole is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃H₃N₃O₂S | [2] |

| Molecular Weight | 145.14 g/mol | [2] |

| Appearance | Yellow to light brown crystalline solid | [1] |

| Melting Point | 195-200 °C (decomposes) | [4] |

| Water Solubility | Sparingly soluble | [1] |

| LogP | 0.83 | [4] |

Toxicological Data

The toxicological profile of 2-Amino-5-nitrothiazole has been evaluated in a range of studies, with key findings summarized in the following sections.

Acute Toxicity

2-Amino-5-nitrothiazole is classified as harmful if swallowed.[1][5] Limited data is available for acute toxicity across different species and routes of exposure.

Table 1: Acute Toxicity of 2-Amino-5-nitrothiazole

| Species | Route | Endpoint | Value | Reference |

| Mouse | Oral | LD₅₀ | 535 mg/kg bw | [6] |

No definitive LD₅₀ values for rats or for dermal and inhalation routes of exposure were identified in the available literature. General symptoms of exposure may include irritation.[7]

Subchronic Toxicity

Subchronic toxicity was evaluated in the National Toxicology Program (NTP) bioassay.[8]

Table 2: Subchronic Toxicity of 2-Amino-5-nitrothiazole (Dietary Administration for 6 weeks)

| Species | Sex | Concentration (ppm) | Observed Effects | Reference |

| Fischer 344 Rat | Male & Female | 375 - 4,000 | Decreased body weight gain | [8] |

| B6C3F1 Mouse | Male & Female | 30 - 500 | No significant effects reported | [8] |

Chronic Toxicity and Carcinogenicity

Long-term studies have been conducted to assess the carcinogenic potential of 2-Amino-5-nitrothiazole.

In a two-year bioassay conducted by the NTP, 2-Amino-5-nitrothiazole was administered in the feed to Fischer 344 rats and B6C3F1 mice.[8]

Table 3: Carcinogenicity of 2-Amino-5-nitrothiazole (NTP Bioassay)

| Species | Sex | Dose Levels (ppm) | Duration | Findings | Reference |

| Fischer 344 Rat | Male | 300, 600 | 110 weeks | Increased incidence of malignant lymphomas, lymphocytic and undifferentiated leukemias, and granulocytic leukemias. | [8][9] |

| Fischer 344 Rat | Female | 300, 600 | 110 weeks | No evidence of carcinogenicity. | [8][10] |

| B6C3F1 Mouse | Male & Female | 50, 100 | 104 weeks | No evidence of carcinogenicity. | [8][9] |

An earlier study in female Sprague-Dawley rats reported an increased incidence of benign mammary tumors.[9] The International Agency for Research on Cancer (IARC) has concluded that there is limited evidence for the carcinogenicity of 2-Amino-5-nitrothiazole in experimental animals and has not classified it as to its carcinogenicity to humans (Group 3).[9]

Genotoxicity

2-Amino-5-nitrothiazole has been evaluated in a variety of in vitro and in vivo genotoxicity assays.

Table 4: Genotoxicity of 2-Amino-5-nitrothiazole

| Test System | Cell Type | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without | Mutagenic | [11] |

| Hepatocyte Primary Culture/DNA Repair Test | Rat hepatocytes | - | Positive | [11][12] |

| SOS Chromotest | E. coli | - | Positive | [11] |

| Mitotic Gene Conversion | Saccharomyces cerevisiae | - | Positive | [11] |

| Mouse Lymphoma Assay | L5178Y cells | With and without | Positive | [11] |

The available data indicates that 2-Amino-5-nitrothiazole is mutagenic in bacterial systems and can induce DNA damage in mammalian cells.[11] The genotoxicity is likely linked to the nitro group, a common structural alert for mutagenicity.

Reproductive and Developmental Toxicity

Limited data are available regarding the reproductive and developmental toxicity of 2-Amino-5-nitrothiazole.

A study in male Wistar rats fed diets containing 0.033%, 0.066%, or 0.1% of the compound for 10 days reported significantly reduced seminal vesicle and prostate weights at the two highest doses.[6] No effect on testes weight was observed.[6]

An in vitro study on cultured rat embryos showed that 2-Amino-5-nitrothiazole was embryotoxic, causing abnormalities such as bilateral prosencephalic hypoplasia and abnormal rotation of flexure at a 1 mM concentration.[2]

Mechanisms of Toxicity

The precise mechanisms underlying the toxicity of 2-Amino-5-nitrothiazole are not fully elucidated. However, its structural similarity to other nitroaromatic compounds, such as nitrofurans, suggests that the nitro group plays a critical role.[8]

The genotoxicity of nitroaromatic compounds is often attributed to the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which can form adducts with DNA. This is a plausible mechanism for the mutagenic effects observed with 2-Amino-5-nitrothiazole.

Interestingly, 2-Amino-5-nitrothiazole is a precursor to the drug nitazoxanide.[13] The mechanism of action of nitazoxanide involves the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in various parasites and bacteria.[13] It is possible that 2-Amino-5-nitrothiazole or its metabolites could interact with similar enzymatic pathways, potentially leading to cellular dysfunction. There is also evidence that nitazoxanide can modulate mitochondrial function and inflammatory metabolism.[14]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The following sections outline the methodologies for key experiments cited in this guide. Note: Full experimental details for some older studies were not available in the public domain and are therefore summarized based on available information.

NTP Carcinogenicity Bioassay

-

Test Substance: 2-Amino-5-nitrothiazole (99.0 ± 0.5% pure).[8]

-

Animal Species: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.[8]

-

Administration: The test chemical was mixed into the standard animal feed.[8]

-

Dose Levels:

-

Duration:

-

Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded periodically.[8]

-

Pathology: A complete gross necropsy was performed on all animals. Microscopic examination was conducted on all major tissues and organs from all control and high-dose animals, and from all animals with gross lesions.[8]

Bacterial Reverse Mutation Assay (Ames Test)

(General protocol based on cited studies; specific details from Voogd et al., 1983 were not fully available).

-

Test System: Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537, TA102).

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: The tester strains are exposed to various concentrations of 2-Amino-5-nitrothiazole in the presence of a minimal amount of histidine. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize their own histidine and form visible colonies.

-

Endpoint: The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Hepatocyte Primary Culture/DNA Repair Test